![molecular formula C10H17BrO2 B2674645 3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane CAS No. 2092356-64-2](/img/structure/B2674645.png)

3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

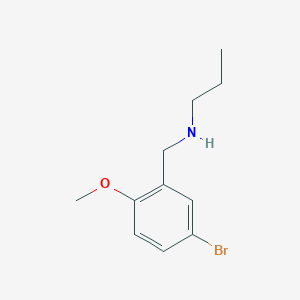

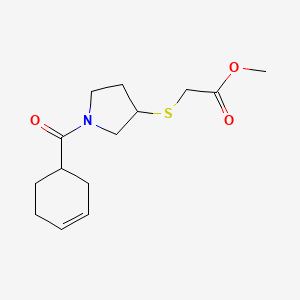

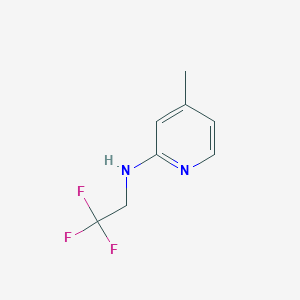

“3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane” is a complex organic compound. It belongs to the class of compounds known as cycloalkanes . Cycloalkanes are organic compounds that contain a ring of carbon atoms . The “spiro” in the name indicates that this compound contains a spirocyclic structure, which is a type of cyclic compound where two rings share only one atom .

Molecular Structure Analysis

The molecular structure of “this compound” is quite complex due to the presence of the spirocyclic structure and the bromomethyl group . The spirocyclic structure involves two rings of carbon atoms sharing a single atom . The bromomethyl group (-CH2Br) is a functional group consisting of a carbon atom bonded to a hydrogen and a bromine atom .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. The bromomethyl group could potentially undergo various types of reactions, such as substitution or elimination reactions .科学的研究の応用

Polymer Stabilization

3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane and its derivatives exhibit significant potential in the field of polymer stabilization. For instance, a study by Yachigo et al. (1992) discusses a new antioxidant, Sumilizer GA-80, which shows a very effective synergistic stabilizing effect in combination with thiopropionate type antioxidants for polymers. This synergism is attributed to the association of phenolic antioxidants with thiopropionate type antioxidants through hydrogen bonding, indicating the compound's utility in enhancing the durability of polymeric materials (Shin-ichi Yachigo, M. Sasaki, & F. Kojima, 1992).

Chemosensors Development

The compound and its structural variants have been explored for developing chemosensors. Nishiyabu et al. (2013) synthesized white-light emitting boronate microparticles, incorporating polymeric 2,4,8,10-tetraoxa-3,9-diboraspiro[5.5]undecane, for the real-time visual detection of Cu(2+) in water. This approach demonstrated not only a significant sensitivity to copper ions but also excellent recyclability, showcasing its potential for environmental monitoring applications (Ryuhei Nishiyabu, Yasuyuki Sugino, & Y. Kubo, 2013).

Synthesis of Spiro Heterocycles

In the realm of organic synthesis, this compound serves as a precursor for constructing spiro heterocycles, which are valuable in medicinal chemistry. Aggarwal et al. (2014) presented a catalyst-free synthesis method for nitrogen-containing spiro heterocycles via double Michael addition, demonstrating the compound's versatility in synthesizing complex molecular architectures. This methodology could be instrumental in the synthesis of bioactive molecules (K. Aggarwal, Kanika Vij, & J. Khurana, 2014).

特性

IUPAC Name |

3-(bromomethyl)-2,9-dioxaspiro[5.5]undecane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrO2/c11-7-9-1-2-10(8-13-9)3-5-12-6-4-10/h9H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUBERSNDRWIER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCOCC2)COC1CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[3-(Trifluoromethyl)phenyl]cyclopropyl}methylamine](/img/structure/B2674562.png)

![3-(4-ethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2674565.png)

![N-(1-cyanocyclohexyl)-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide](/img/structure/B2674570.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2674580.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2674582.png)